

physicochemical properties of (4-Methyl-1H-imidazol-2-yl)methanamine

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Compound of Interest

Compound Name: (4-Methyl-1H-imidazol-2-yl)methanamine

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An In-depth Technical Guide to the Physicochemical Properties of (4-Methyl-1H-imidazol-2-yl)methanamine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of **(4-Methyl-1H-imidazol-2-yl)methanamine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document is structured to provide not only the available property data but also the underlying scientific principles and detailed experimental methodologies for their determination. Key parameters including molecular structure, acid-base dissociation constants (pKa), lipophilicity (LogP), and aqueous solubility are discussed in the context of their impact on pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for the robust characterization of this and similar small molecules.

Introduction to (4-Methyl-1H-imidazol-2-yl)methanamine

(4-Methyl-1H-imidazol-2-yl)methanamine is a small molecule featuring a substituted imidazole ring. The imidazole moiety is a critical pharmacophore found in numerous endogenous molecules (e.g., histidine) and successful therapeutic agents, valued for its hydrogen bonding capabilities and its ability to act as a proton donor or acceptor. The presence of a primary aminomethyl group at the 2-position and a methyl group at the 4-position of the

imidazole ring defines its unique structural and electronic characteristics. A thorough understanding of its physicochemical properties is a prerequisite for any rational drug design and development program, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes available data with authoritative experimental protocols to serve as a foundational reference for its scientific investigation.

Core Physicochemical Properties

The behavior of a drug candidate in a biological system is dictated by its intrinsic physicochemical nature. This section summarizes the key properties of **(4-Methyl-1H-imidazol-2-yl)methanamine**.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the starting point for all physicochemical analysis. The compound consists of a five-membered imidazole ring with a methyl substituent at position 4 and a methanamine (-CH₂NH₂) substituent at position 2.

Property	Value	Source
Molecular Formula	C ₅ H ₉ N ₃	[1]
Molecular Weight	111.15 g/mol	[1]
IUPAC Name	(4-methyl-1H-imidazol-2-yl)methanamine	[1]
CAS Number	518064-28-3	[1]
Canonical SMILES	<chem>CC1=CN=C(N1)CN</chem>	[1]

Acid-Base Properties (pKa)

The acid dissociation constant, pKa, is arguably one of the most critical physicochemical parameters for a drug candidate. It determines the degree of ionization of the molecule at a given pH, which directly influences its solubility, absorption across biological membranes, and binding to its target protein. **(4-Methyl-1H-imidazol-2-yl)methanamine** possesses two key basic centers: the primary aliphatic amine and the imidazole ring.

While specific experimental pKa values for this compound are not readily available in the cited literature, we can predict its behavior. The primary aminomethyl group is expected to have a pKa in the range of 9-10, typical for aliphatic amines. The imidazole ring is also basic, with the pKa of imidazole itself being approximately 7. The methyl substituent is unlikely to significantly alter this value. Therefore, at physiological pH (~7.4), the imidazole ring will exist in a state of equilibrium between its neutral and protonated forms, while the primary amine will be predominantly protonated.

The determination of precise pKa values is essential, as even minor variations can significantly alter a compound's pharmacokinetic profile.[\[2\]](#)[\[3\]](#)

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Parameter	Value	Note
XLogP3	-0.6	This is a computationally predicted value. [1]

The negative predicted LogP value suggests that **(4-Methyl-1H-imidazol-2-yl)methanamine** is a hydrophilic compound, favoring the aqueous phase over the lipid phase.[\[1\]](#) This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors and has a low molecular weight. For ionizable compounds, the distribution coefficient (LogD) is often more biologically relevant, as it considers the partition of all ionic species at a specific pH.[\[4\]](#) Given the basic nature of the molecule, its LogD is expected to be significantly lower (more hydrophilic) at acidic pH values where it is fully protonated.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development.[\[5\]](#)

Experimental solubility data for **(4-Methyl-1H-imidazol-2-yl)methanamine** is not available in the reviewed sources. However, based on its predicted low LogP and the presence of two basic, ionizable functional groups, the compound is anticipated to have high aqueous solubility, particularly in the acidic environment of the stomach. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, which provides the most accurate measure of a compound's solubility.^{[5][6]}

Experimental Methodologies

To ensure scientific rigor, physicochemical parameters must be determined experimentally. The following sections detail the standard, self-validating protocols for measuring pKa, LogP, and solubility.

Determination of pKa by Potentiometric Titration

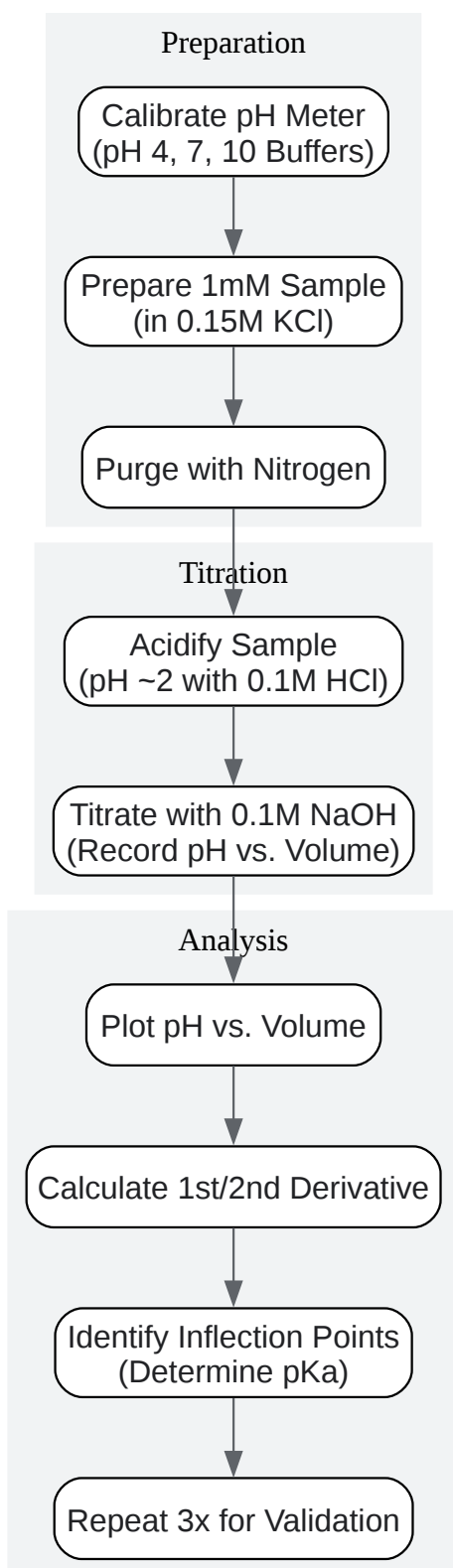
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant (an acid or a base).^{[7][8]}

Causality: This method relies on the principle that as an acidic or basic functional group is neutralized, there is a point of maximum inflection in the pH vs. titrant volume curve. This inflection point corresponds to the pKa of that functional group.^{[2][3]}

Detailed Protocol:

- **System Calibration:** Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.^{[2][7]}
- **Sample Preparation:** Prepare a sample solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.^[7] To maintain a consistent environment, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.^[2]
- **Inert Atmosphere:** Purge the sample solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.^{[2][7]}
- **Titration:** Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

- For a basic compound like this, make the initial solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).^[7]
- Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
- Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches a plateau in the high basic range (e.g., pH 12).^[7]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid curve. This is often done by analyzing the first or second derivative of the curve.
- Validation: Perform a minimum of three independent titrations to ensure reproducibility and calculate the average pKa and standard deviation.^[7]



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Workflow for pKa Determination by Potentiometric Titration.

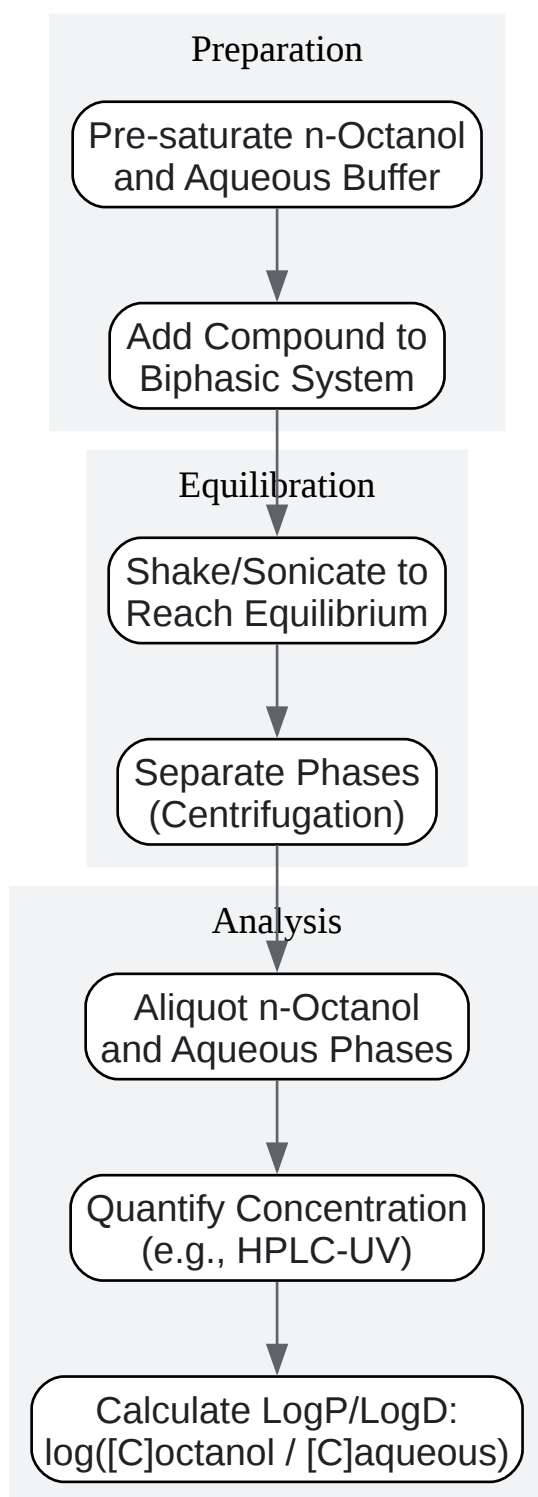
Determination of LogP by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.^{[4][9]}

Causality: This method establishes a thermodynamic equilibrium of the solute between two immiscible liquid phases. The ratio of the solute's concentration in each phase at equilibrium defines the partition coefficient.

Detailed Protocol:

- **Solvent Preparation:** Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.^{[4][10]} This prevents volume changes during the experiment.
- **Sample Preparation:** Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).^[4] Add a small aliquot of this stock to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be within the linear range of the analytical method.
- **Equilibration:** Cap the vessel and shake it vigorously for a set period (e.g., 30 minutes sonication followed by several hours on a shaker) to ensure the compound fully partitions and reaches equilibrium between the two phases.^[11] Let the vessel stand to allow for complete phase separation, which can be aided by centrifugation.^[11]
- **Phase Sampling:** Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination of the phases.^[9]
- **Quantification:** Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.^{[5][10]} A calibration curve must be prepared for quantification.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For measurements at a specific pH, this value is LogD.^[4]



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Workflow for LogP Determination by the Shake-Flask Method.

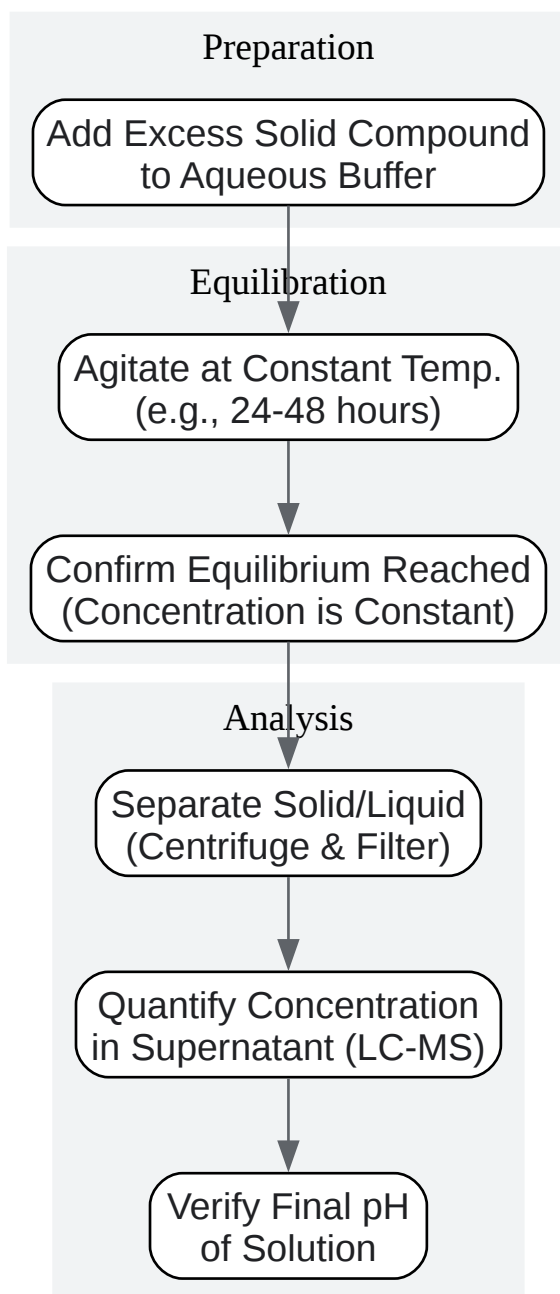
Determination of Thermodynamic Solubility

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of solid material. It represents the true equilibrium solubility.
[\[12\]](#)[\[13\]](#)

Causality: This method ensures that the system has reached its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid solute. This is achieved by allowing sufficient time for dissolution and precipitation to reach a steady state.[\[12\]](#)

Detailed Protocol:

- **System Preparation:** Prepare the desired aqueous medium (e.g., phosphate buffer at pH 7.4).
- **Sample Addition:** Add an excess amount of the solid compound to a vial containing the aqueous medium. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[\[6\]](#)
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours or longer.[\[5\]](#)[\[13\]](#) The time required to reach equilibrium should be determined by measuring the concentration at multiple time points (e.g., 24h, 48h) until it remains constant.[\[12\]](#)
- **Phase Separation:** After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[\[5\]](#)
- **Quantification:** The concentration of the compound in the clear, saturated filtrate is determined by a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.
- **Validation:** The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted, as this can significantly affect the solubility of ionizable compounds.[\[6\]](#)



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